molecular formula C19H24N2O4S2 B2842508 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylpropane-1-sulfonamide CAS No. 1170480-35-9

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylpropane-1-sulfonamide

Cat. No.: B2842508
CAS No.: 1170480-35-9
M. Wt: 408.53
InChI Key: SYIOMXLXMKHNNE-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylpropane-1-sulfonamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzenesulfonyl group attached to a quinoline ring, which is further connected to a sulfonamide group. The intricate arrangement of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylpropane-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylpropane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylpropane-1-sulfonamide has found applications in various scientific research fields, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylpropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may target enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonyl derivatives and quinoline-based sulfonamides. Examples are:

Uniqueness

What sets N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylpropane-1-sulfonamide apart is its specific arrangement of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylpropane-1-sulfonamide is a sulfonamide derivative with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. This compound exhibits a variety of biological effects, particularly as an antimicrobial agent and in cardiovascular applications. The following sections detail its biological activity, including mechanisms of action, case studies, and comparative data.

Structure

The compound features a tetrahydroquinoline core substituted with a benzenesulfonyl group and a methylpropane sulfonamide moiety. Its molecular formula is C18H22N2O4SC_{18}H_{22}N_2O_4S, with a molecular weight of 366.44 g/mol.

PropertyValue
Molecular FormulaC18H22N2O4SC_{18}H_{22}N_2O_4S
Molecular Weight366.44 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Activity

Research indicates that derivatives of N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline exhibit significant antimicrobial properties against both gram-positive and gram-negative bacteria. A study utilized carboxyfluorescein leakage assays to assess membrane integrity in bacterial models, revealing that these compounds do not disrupt membranes but inhibit bacterial growth through alternative mechanisms .

The proposed mechanism involves the inhibition of essential bacterial enzymes such as:

  • MurD : Involved in bacterial cell wall synthesis.
  • D-glutamic acid-adding enzyme : Critical for peptidoglycan biosynthesis.

These interactions suggest that the compound may serve as a lead for developing new antibacterial agents targeting these pathways.

Cardiovascular Effects

Sulfonamide derivatives have been studied for their effects on cardiovascular physiology. A notable study examined the impact of benzenesulfonamide on perfusion pressure in isolated rat hearts. The results indicated that certain derivatives could modulate coronary resistance and perfusion pressure significantly .

Experimental Design

The study evaluated various compounds at a concentration of 0.001 nM over time (3-18 minutes) to measure changes in perfusion pressure and coronary resistance:

GroupCompoundDose
IControlKrebs-Henseleit solution only
IIBenzenesulfonamide0.001 nM
IIICompound 20.001 nM
IVCompound 30.001 nM
VCompound 40.001 nM
VICompound 50.001 nM

Case Studies

  • Antimicrobial Efficacy : A study on the antimicrobial activity of N-benzenesulfonyl derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential clinical applications in treating infections caused by these pathogens .
  • Cardiovascular Research : Another investigation highlighted how specific sulfonamide compounds could reduce perfusion pressure in isolated heart models, indicating their potential use in managing conditions like hypertension .

Comparative Analysis with Other Sulfonamides

Comparative studies have shown that this compound exhibits distinct biological profiles when compared to other sulfonamide derivatives:

Compound NameAntimicrobial ActivityCardiovascular Effect
N-benzenesulfonyl-1,2,3,4-tetrahydroquinolineModerate against gram-positive bacteriaMinimal
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamideHigh against various pathogensSignificant
This compoundHigh against gram-positive & negative bacteria; effective enzyme inhibitorSignificant modulation of perfusion pressure

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylpropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-15(2)14-26(22,23)20-17-11-10-16-7-6-12-21(19(16)13-17)27(24,25)18-8-4-3-5-9-18/h3-5,8-11,13,15,20H,6-7,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIOMXLXMKHNNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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